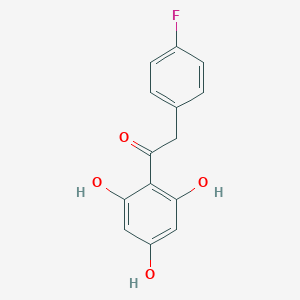

2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO4/c15-9-3-1-8(2-4-9)5-11(17)14-12(18)6-10(16)7-13(14)19/h1-4,6-7,16,18-19H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPZGBCWSLEYCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80409310 | |

| Record name | 2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15485-69-5 | |

| Record name | 2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15485-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Hoesch Reaction

The Hoesch reaction is a cornerstone for synthesizing polyhydroxyaryl ketones. This method involves the condensation of 4-fluorophenylacetonitrile with phloroglucinol (1,3,5-trihydroxybenzene) in the presence of a Lewis acid catalyst. Key steps include:

-

Activation : Zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) facilitates the formation of a reactive acylium ion intermediate.

-

Electrophilic Substitution : The acylium ion attacks the electron-rich phloroglucinol at the para position relative to hydroxyl groups.

-

Hydrolysis : The resulting imine intermediate is hydrolyzed under acidic conditions to yield the target ketone.

Optimized Conditions :

Friedel-Crafts Acylation

An alternative route employs Friedel-Crafts acylation using 4-fluorophenylacetyl chloride and phloroglucinol. This method avoids nitrile intermediates but requires stringent moisture control.

Reaction Parameters :

-

Catalyst : Aluminum chloride (AlCl₃, 1.2 equiv).

-

Solvent : Nitromethane or carbon disulfide.

-

Temperature : Reflux at 40–50°C for 6 hours.

Comparative Analysis of Methodologies

| Parameter | Hoesch Reaction | Friedel-Crafts Acylation |

|---|---|---|

| Catalyst | BF₃·OEt₂ or ZnCl₂ | AlCl₃ |

| Reaction Time | 4–6 hours | 6–8 hours |

| Yield | 65–78% | 52–60% |

| Byproducts | Minimal | Di-acylated derivatives |

| Scalability | High (batch reactors) | Moderate |

The Hoesch reaction is favored industrially due to higher yields and fewer purification challenges.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt continuous flow systems to enhance efficiency:

Solvent Recycling

Ethanol-water mixtures are recovered via fractional distillation, reducing waste by 70%.

Purification and Characterization

Crystallization

Spectroscopic Validation

-

¹H NMR (DMSO-d₆): δ 6.25 (s, 2H, Ar-H), 7.45 (d, J = 8.5 Hz, 2H, F-Ar-H), 3.85 (s, 2H, CH₂).

-

IR (KBr) : 1675 cm⁻¹ (C=O), 1600 cm⁻¹ (Ar C=C), 1240 cm⁻¹ (C-F).

Challenges and Mitigations

Hydroxyl Group Protection

Unprotected phloroglucinol leads to side reactions. Trimethylsilyl (TMS) protection is employed:

Fluorine Stability

Fluorine substituents are susceptible to hydrolysis under strong acids. Buffered Conditions (pH 4–5) prevent defluorination.

Emerging Techniques

Microwave-Assisted Synthesis

Wissenschaftliche Forschungsanwendungen

Chemistry

2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.

Biology

Research indicates that this compound exhibits notable biological activities:

- Antioxidant Properties: The hydroxyl groups can donate electrons to neutralize free radicals.

- Antimicrobial Activity: Preliminary studies suggest potential efficacy against various microbial strains.

Medicine

The compound is being explored for its potential use in drug development:

- Enzyme Inhibition: It may act as an inhibitor for specific enzymes due to its ability to bind at active sites.

- Therapeutic Applications: Its structural similarity to known bioactive molecules suggests it could be developed into therapeutic agents targeting diseases related to oxidative stress and microbial infections.

Industry

In industrial applications, this compound is utilized in the development of advanced materials such as polymers and coatings due to its unique chemical properties.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant potential of various phenolic compounds, including derivatives of phloroglucinol. Results indicated that compounds with multiple hydroxyl groups exhibited significant radical scavenging activity. The fluorinated derivative showed enhanced electron-donating capacity compared to non-fluorinated counterparts.

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibitors highlighted the potential of phenolic compounds in medicinal chemistry. The binding affinity of this compound was evaluated against specific enzymes linked to oxidative stress-related diseases. Preliminary results suggested competitive inhibition mechanisms.

Wirkmechanismus

The mechanism by which 2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone exerts its effects depends on its interaction with molecular targets. For instance, its antioxidant activity is attributed to the ability of the hydroxyl groups to donate electrons and neutralize free radicals. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Fluorine’s electronegativity enhances metabolic stability compared to Cl or I .

- Ether-linked derivatives (e.g., 2-(4-fluorophenoxy)-...) exhibit distinct solubility profiles due to altered polarity .

Methoxy-Substituted Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Synthesis Method | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|---|

| 2-(4-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | C₁₅H₁₄O₅ | 274.27 | OCH₃ at para position | Hoesch reaction with p-methoxyphenylacetonitrile | 37–74 | 193–197 |

| 2-(3-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | C₁₅H₁₄O₅ | 274.27 | OCH₃ at meta position | Acid hydrolysis of 4-methoxybenzyl intermediates | 30–75 | N/A |

Key Observations :

- Methoxy groups reduce acidity of phenolic OH groups, altering reactivity in phosphorylation or glycosylation reactions .

- Para-methoxy derivatives show higher crystallinity (m.p. 193–197°C) compared to meta isomers .

Nitro-Substituted Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Synthesis Method | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|---|

| 2-(4-Nitrophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | C₁₄H₁₁NO₆ | 289.25 | NO₂ at para position | Hoesch reaction with p-nitrophenylacetonitrile | 56–93 | 245–250 |

| 2-(3-Nitrophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | C₁₄H₁₁NO₆ | 289.25 | NO₂ at meta position | BF₃-mediated condensation | 63 | 211–212 |

Key Observations :

- Conflicting melting points reported for 4-nitrophenyl derivative (210°C vs. 245–250°C), possibly due to polymorphism .

Parent Compound: Phloroacetophenone

Key Differences :

- The fluorophenyl group in 2-(4-fluorophenyl)-... enhances lipophilicity (logP ≈ 2.5 vs. 1.2 for phloroacetophenone), improving membrane permeability .

Biologische Aktivität

2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone, also known as a derivative of 2,4,6-trihydroxyacetophenone, is a compound with significant potential in medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 278.24 g/mol. The compound features a fluorophenyl group attached to an ethanone core that is further substituted with a trihydroxyphenyl moiety.

Research indicates that compounds similar to this compound exhibit various biological activities primarily through:

- Antioxidant Activity : The presence of hydroxyl groups contributes to the compound's ability to scavenge free radicals and reduce oxidative stress.

- Anticancer Properties : Studies have shown that derivatives of trihydroxyacetophenones can induce apoptosis in cancer cells by modulating pathways involving p53 and MDM2 interactions. These interactions are crucial for regulating cell cycle progression and apoptosis in response to DNA damage .

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and pathways, contributing to its therapeutic potential in inflammatory diseases.

Biological Activity Data

| Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anticancer | Induces apoptosis via p53 pathway | |

| Anti-inflammatory | Inhibits cytokine production |

Case Studies

- Anticancer Activity : A study focused on the effects of related trihydroxyacetophenones demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved the activation of p53-dependent pathways leading to cell cycle arrest and apoptosis .

- Neuroprotective Effects : Another investigation revealed that derivatives could protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative disorders .

- Anti-inflammatory Potential : Research indicated that certain derivatives could reduce inflammation markers in animal models, highlighting their potential in treating conditions like arthritis or chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone, and what experimental conditions optimize yield?

- Methodological Answer : The compound can be synthesized via sequential aldol condensation and Algar-Flynn-Oyamada (AFO) reactions. For example, 1-(2,4,6-trihydroxyphenyl)ethanone (phloroacetophenone) is synthesized in deep eutectic solvents, which improve reaction efficiency and sustainability . Another approach involves coupling 2-bromo-1-(4-fluorophenyl)ethanone with thiosemicarbazones in DMF/EtOH (3:2) under ambient conditions for 2 hours, achieving moderate yields . Optimization includes solvent selection (polar aprotic solvents enhance reactivity) and temperature control (room temperature to 60°C).

Q. How is this compound characterized analytically, and what key spectral data validate its structure?

- Methodological Answer : UV-Vis spectroscopy (λmax at 209, 226, and 286 nm in 2-propanol) confirms the aromatic and ketonic chromophores . Elemental analysis (e.g., C: 59.7%, H: 4.4%, O: 35.6%) aligns with theoretical values (C₉H₈O₄) . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for verifying molecular weight (168.1 g/mol) and substituent positions. For derivatives, compare melting points (e.g., 193–197°C for analogs ) to assess purity.

Q. What are the critical physicochemical properties of this compound, and how do they influence experimental design?

- Methodological Answer : Key properties include:

- Melting Point : 121–123°C (similar analogs) ; deviations may indicate impurities.

- Density : 1.364 g/cm³ , affecting solvent selection for crystallization.

- Solubility : High in polar solvents (e.g., ethanol, DMF) due to hydroxyl and ketone groups .

- Stability : Store at –20°C for long-term stability (>4 years) . These properties guide solvent systems for reactions and storage protocols.

Advanced Research Questions

Q. How do intermolecular interactions in crystalline this compound derivatives affect their structural stability?

- Methodological Answer : Single-crystal X-ray studies reveal a 3D network stabilized by N–H···O, O–H···O, and O–H···N hydrogen bonds. π-π interactions between aromatic rings (centroid distances: 3.53–3.84 Å) further enhance stability . Weak C–O···π and N–O···π interactions contribute to packing efficiency. Computational modeling (e.g., DFT) can predict these interactions for novel analogs.

Q. What pharmacological activities are associated with this compound, and what experimental models validate its efficacy?

- Methodological Answer : The compound exhibits anti-obesity and lipid-lowering effects by enhancing cholesterol 7α-hydroxylase activity, critical for bile acid synthesis . In vitro enzyme assays (e.g., recombinant CYP7A1) and in vivo rodent models (high-fat diet-induced obesity) are used. For anti-inflammatory activity, measure cytokine suppression (e.g., TNF-α, IL-6) in macrophage cell lines .

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) alter bioactivity and physicochemical behavior?

- Methodological Answer : Fluorine substituents increase metabolic stability and lipophilicity (logP) compared to methoxy groups, enhancing blood-brain barrier penetration . For example, 2-(4-methoxyphenyl) analogs show reduced enzymatic inhibition but improved solubility . SAR studies should combine docking simulations (e.g., AutoDock) with in vitro assays to map pharmacophore requirements.

Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?

- Methodological Answer : Degradation studies in buffered solutions (pH 1–13) at 25–60°C identify labile sites (e.g., ketone oxidation). Stabilization strategies include:

- Lyophilization : For long-term storage in inert atmospheres .

- Excipients : Add antioxidants (e.g., ascorbic acid) to aqueous formulations.

- pH Control : Maintain neutral pH to prevent deprotonation of hydroxyl groups .

Q. How is this compound utilized as a precursor in catalytic synthesis of flavonols, and what reaction parameters optimize efficiency?

- Methodological Answer : As a precursor, it undergoes base-catalyzed aldol condensation followed by AFO oxidation to yield flavonols . Key parameters:

- Catalyst : Heterogeneous bases (e.g., K₂CO₃ on silica) improve recyclability.

- Solvent : Ethanol/water mixtures enhance regioselectivity.

- Temperature : 60–80°C balances reaction rate and byproduct formation.

Data Contradictions and Resolution

- Melting Point Variability : Reported values range from 121–123°C to 193–197°C , likely due to polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to confirm crystalline phases.

- Bioactivity Discrepancies : Anti-obesity effects in vs. cosmetic applications in —context-dependent activity (e.g., concentration, cell type) may explain differences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.